

Enzymes of Metabolism and Pharmacokinetic Profile

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Compound Focus: Copanlisib

CAS No.: 1032568-63-0

Cat. No.: S001528

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The metabolic fate and pharmacokinetic (PK) properties of **copanlisib** are summarized in the table below.

Parameter	Details
Primary Metabolizing Enzyme	CYP3A4/5 (>90% of metabolism) [1] [2]
Secondary Metabolizing Enzyme	CYP1A1 (<10% of metabolism) [1] [2]
Active Metabolite	M1 (accounts for ~5% of total plasma radioactivity; similar potency to parent compound) [2]
Elimination Half-life	39.1 hours (range: 14.6 - 82.4 hours) [2]
Clearance	17.9 L/hr (geometric mean) [2]
Volume of Distribution	871 L (geometric mean) [2]
Route of Elimination	Feces (~64%; ~30% as unchanged drug) and Urine (~22%; ~15% as unchanged drug) [2]

Experimental Protocols for Metabolic Studies

In Vitro Metabolism Identification

This methodology identifies the specific cytochrome P450 enzymes involved in **copanlisib** metabolism [1].

- **Objective:** To identify the human cytochrome P450 (CYP) enzymes responsible for the oxidative metabolism of **copanlisib**.
- **Materials:**
 - **Test System:** Human liver microsomes or recombinant human CYP enzymes.
 - **Substrate:** **Copanlisib** at a pharmacologically relevant concentration.
 - **Enzyme-Specific Inhibitors:** Chemical inhibitors (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2) or inhibitory antibodies specific to individual CYP enzymes.
- **Procedure:**
 - **Incubation:** Incubate **copanlisib** with the test system in the presence and absence of specific CYP inhibitors. The incubation buffer typically contains NADPH as a cofactor to facilitate enzymatic reactions.
 - **Reaction Termination:** Stop the reaction at predetermined time points by adding an organic solvent like acetonitrile.
 - **Sample Analysis:** Use Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the depletion of the parent **copanlisib** and/or the formation of its major metabolite (M1).
- **Data Analysis:** The enzyme responsible is identified by the inhibitor that causes the most significant reduction in **copanlisib** metabolism, indicated by a marked decrease in parent drug depletion or metabolite formation.

Validated HPLC-UV Bioanalytical Method

This protocol details a method for quantifying **copanlisib** in biological matrices like plasma, which is crucial for pharmacokinetic studies [3].

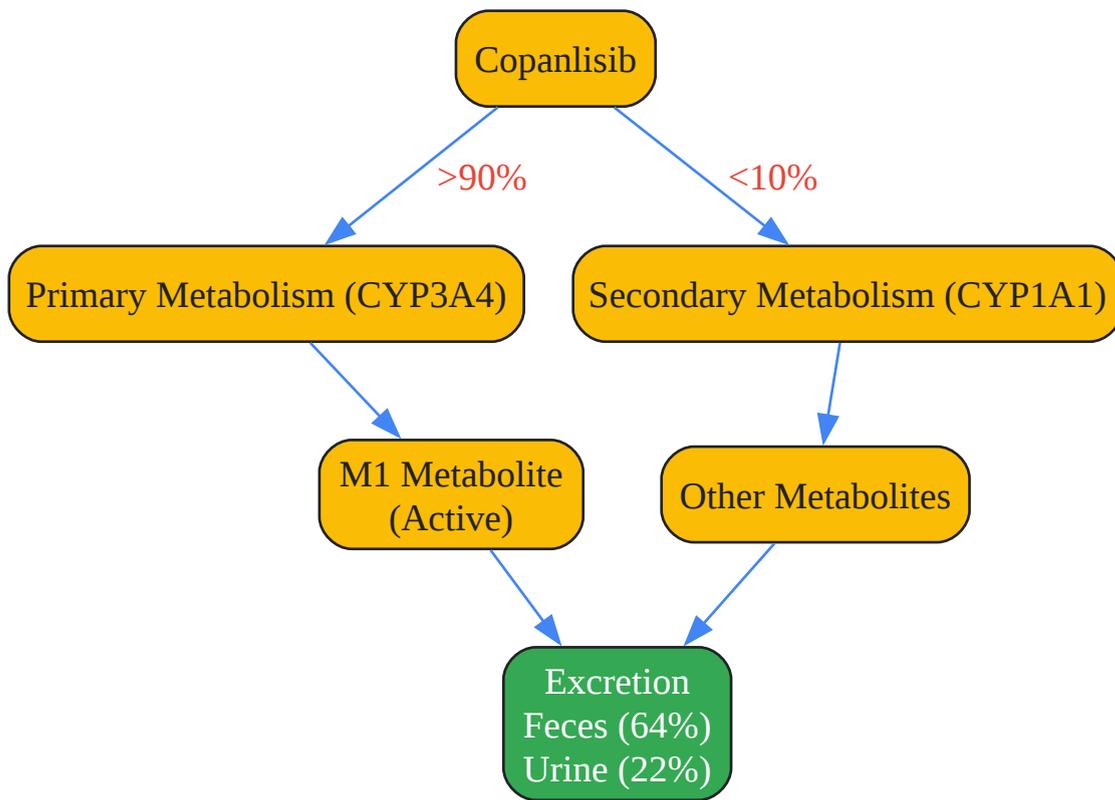
- **Objective:** To develop and validate a reliable, reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitation of **copanlisib** in mice plasma per FDA guidelines.
- **Materials:**
 - **API: Copanlisib** (purity: 99.7%).
 - **Internal Standard (IS):** Enasidenib.

- **Columns:** Hypersil Gold C18 column (250 × 4.0 mm, 5 μm).
- **Mobile Phase:** A binary gradient of 10 mM Ammonium Formate (pH 4.0) and acetonitrile.
- **Extraction Solvent:** Ethyl acetate.
- **Equipment:** HPLC system with Photo-Diode Array (PDA) detector.
- **Procedure:**
 - **Sample Preparation:** Add 1.0 mL of ethyl acetate to 100 μL of plasma sample. Vortex mix for 3 minutes and centrifuge at 14,000 rpm for 5 minutes at 5°C.
 - **Extraction:** Transfer 800 μL of the organic layer and evaporate to dryness under a gentle nitrogen stream at 50°C.
 - **Reconstitution:** Reconstitute the dried residue in 100 μL of the IS working solution.
 - **Chromatography:**
 - **Injection Volume:** 25 μL.
 - **Flow Rate:** 0.8 mL/min.
 - **Column Temperature:** 40°C.
 - **Detection:** PDA detector set at 310 nm.
 - **Gradient Program:** | | Time (min) | % Solvent A | % Solvent B | |---|---|---| | 0.0 | 90% | 10% | | 5.0 | 90% | 10% | | 5.5 | 10% | 90% | | 8.0 | 10% | 90% | | 8.1 | 90% | 10% | | 10.0 | 90% | 10% |
 - **Analysis:** **Copanlisib** and the IS elute at approximately 6.60 and 7.80 minutes, respectively.
- **Method Validation:** The method was validated for selectivity, sensitivity (LLOQ of 50 ng/mL), linearity (50-5000 ng/mL, $r^2 \geq 0.998$), accuracy, precision, and stability.

Pharmacokinetic and Clinical Implications

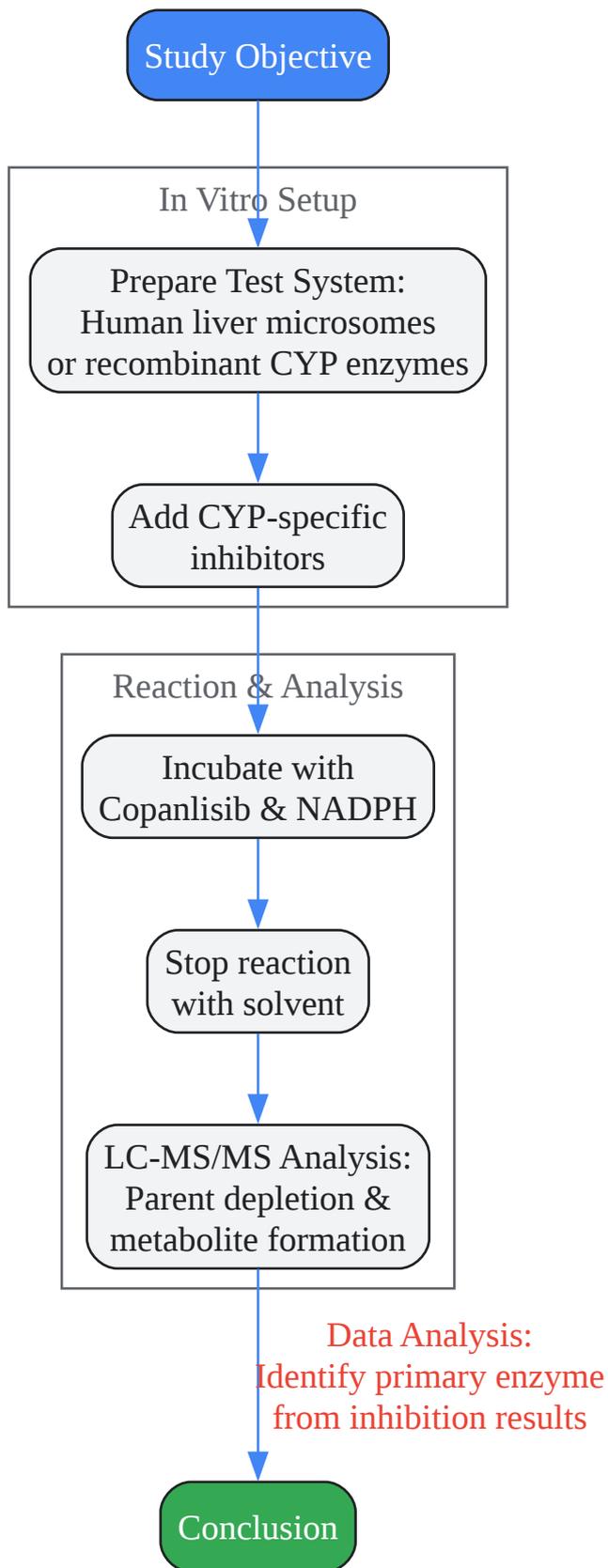
- **Dosing Schedule:** The long half-life supports intermittent dosing. The approved adult regimen is 60 mg intravenous infusion on Days 1, 8, and 15 of a 28-day cycle [1].
- **Drug-Drug Interactions (DDIs):** Coadministration with strong CYP3A4 inhibitors/inducers should be avoided. Grapefruit products should be avoided, and St. John's Wort is contraindicated [2].
- **Pediatric Dosing:** A model-informed approach supported a pediatric dose of 28 mg/m² to achieve exposures consistent with adults [1].
- **Hepatic Impairment:** As **copanlisib** is heavily metabolized in the liver, patients with hepatic impairment may require monitoring [1].

Copanlisib Metabolic Pathway and Experimental Workflow



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Overview of **copanlisib** metabolism and elimination



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Workflow for identifying **copanlisib** metabolizing enzymes

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References

1. Model-informed approach to support pediatric dosing for ... [pmc.ncbi.nlm.nih.gov]
2. Copanlisib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Validated HPLC method for quantification of copanlisib in ... [pmc.ncbi.nlm.nih.gov]

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